Stereospecific Competitive Inhibition of CSAD
The D-stereoisomer of cysteinesulfinate (2R-configuration) binds the active site of cysteine sulfinic acid decarboxylase but is not decarboxylated, thereby acting as a competitive inhibitor of the natural L-substrate. In contrast, the L-enantiomer (L-cysteinesulfinate) is the native substrate and undergoes rapid decarboxylation to hypotaurine [1]. This stereochemical distinction is critical for experimental designs requiring sustained enzyme blockade rather than substrate turnover.
| Evidence Dimension | Enzyme-substrate interaction (decarboxylation) |
|---|---|
| Target Compound Data | D-cysteinesulfinate: not decarboxylated; acts as competitive inhibitor (Ki = 0.32 mM) |
| Comparator Or Baseline | L-cysteinesulfinate: natural substrate; efficiently decarboxylated |
| Quantified Difference | Qualitative difference (substrate vs. inhibitor) plus Ki = 0.32 mM for D-isomer |
| Conditions | Purified rat liver cysteinesulfinate decarboxylase; in vitro assay with L-cysteinesulfinate as substrate |
Why This Matters
The D-isomer's inability to be metabolized ensures sustained enzyme inhibition, whereas the L-isomer is rapidly consumed, confounding dose-response interpretations.
- [1] Weinstein, C. L., & Griffith, O. W. (1987). Multiple forms of rat liver cysteinesulfinate decarboxylase. Journal of Biological Chemistry, 262(15), 7254-7263. View Source
